L-Threonine-D5
Description
Fundamental Role of Stable Isotope Tracers in Contemporary Biological Investigations
Stable isotope tracers are molecules that have one or more atoms replaced by their heavier, non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) chempep.comphysoc.orgmaastrichtuniversity.nlnih.govoup.com. These labeled molecules are chemically identical to their natural counterparts but possess a distinct mass, allowing them to be tracked and quantified within biological systems using sensitive analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy chempep.comphysoc.orgmaastrichtuniversity.nl.
The utility of SITs lies in their ability to provide dynamic, quantitative data on metabolic fluxes, protein synthesis and degradation rates, nutrient utilization, and the fate of specific biomolecules physoc.orgnih.govtechnologynetworks.com. Unlike radioactive isotopes, stable isotopes are safe for use in humans and long-term studies, making them ideal for investigating physiological processes in vivo chempep.comnih.gov. They enable researchers to distinguish between endogenous and exogenous pools of metabolites, track the incorporation of substrates into macromolecules, and map complex metabolic networks with high precision chempep.comphysoc.orgmaastrichtuniversity.nltechnologynetworks.comeurisotop.com.
Conceptual Framework of L-Threonine-D5 as a Deuterated Amino Acid Probe
This compound is a synthetic form of the essential amino acid L-threonine, where specific hydrogen atoms have been replaced by deuterium atoms isotope.commedchemexpress.commedchemexpress.comisotope.comcreative-peptides.com. Deuterium, a stable isotope of hydrogen, has a mass of approximately 2 atomic mass units, compared to the 1 atomic mass unit of protium (B1232500) (¹H). This mass difference is readily detectable by mass spectrometry, allowing researchers to trace the metabolic journey of threonine within biological systems chempep.commaastrichtuniversity.nloup.commedchemexpress.commedchemexpress.com.
As a tracer, this compound functions by being introduced into a biological system, where it is then assimilated and metabolized similarly to endogenous L-threonine chempep.comphysoc.orgnih.gov. By monitoring the enrichment of this compound in various biological compartments, such as plasma, tissues, or specific proteins, scientists can infer rates of protein synthesis, amino acid flux, and metabolic pathway activity technologynetworks.comeurisotop.comisotope.comisotope.comotsuka.co.jp. For instance, the rate at which this compound is incorporated into newly synthesized proteins serves as a direct measure of protein synthesis rates technologynetworks.comeurisotop.com. Furthermore, its use in metabolomics and proteomics allows for the quantitative analysis of metabolic pathways involving threonine, contributing to a deeper understanding of cellular homeostasis and disease mechanisms isotope.comisotope.comotsuka.co.jp. This compound is also utilized in NMR-based studies to probe the structure, dynamics, and binding interactions of biological macromolecules isotope.comisotope.comnih.govscienceopen.comresearchgate.netnih.gov.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H9NO3 |
|---|---|
Molecular Weight |
124.15 g/mol |
IUPAC Name |
(2S,3R)-2-amino-2,3,4,4,4-pentadeuterio-3-hydroxybutanoic acid |
InChI |
InChI=1S/C4H9NO3/c1-2(6)3(5)4(7)8/h2-3,6H,5H2,1H3,(H,7,8)/t2-,3+/m1/s1/i1D3,2D,3D |
InChI Key |
AYFVYJQAPQTCCC-WKHZCAFQSA-N |
Isomeric SMILES |
[2H][C@@](C(=O)O)([C@@]([2H])(C([2H])([2H])[2H])O)N |
Canonical SMILES |
CC(C(C(=O)O)N)O |
Origin of Product |
United States |
Research Applications and Data Generation with L Threonine D5
Tracing Metabolic Flux and Protein Synthesis
A primary application of this compound is in tracking the flux of threonine through metabolic pathways and its incorporation into proteins. In experimental settings, this compound is administered, and its presence and enrichment are measured in biological samples over time. This allows for the determination of kinetic parameters, such as the rate of protein synthesis (e.g., fractional synthetic rate) or the rate of amino acid flux through specific cellular pools.
Representative Data from Tracer Studies:
The following conceptual table illustrates the type of data generated when using a stable isotope-labeled amino acid like this compound to study protein synthesis rates in a model organism or cell culture. The data reflects the enrichment of the deuterated tracer in the free amino acid pool (plasma or intracellular) and its subsequent incorporation into newly synthesized proteins.
| Time Point (Hours) | Plasma this compound Enrichment (% of total threonine) | Muscle Protein this compound Incorporation (% of total threonine in protein) |
| 0 | 0.0 | 0.0 |
| 1 | 75.5 | 15.2 |
| 4 | 60.2 | 38.5 |
| 8 | 45.8 | 55.1 |
| 12 | 35.1 | 62.3 |
| 24 | 20.5 | 58.9 |
Interpretation of Data:
Plasma Enrichment: The initial high enrichment in plasma at 1 hour indicates rapid uptake and availability of the tracer in the circulation. The subsequent decrease reflects distribution into tissues and metabolic processing.
Protein Incorporation: The increasing incorporation of this compound into muscle protein over time (from 15.2% at 1 hour to 55.1% at 8 hours) signifies the rate at which newly synthesized proteins are incorporating the labeled threonine. This data can be used to calculate the fractional synthetic rate (FSR) of muscle protein. The plateau and slight decrease at later time points (e.g., 24 hours) reflect the balance between protein synthesis and breakdown, as well as potential dilution effects from endogenous threonine pools.
Applications in Proteomics and Metabolomics
In proteomics, stable isotope-labeled amino acids are foundational for quantitative techniques. While the Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) method typically uses ¹³C or ¹⁵N labeled amino acids like arginine or lysine (B10760008), the principle of using labeled precursors to quantify protein abundance is directly applicable to other amino acids, including threonine nih.govwikipedia.org. This compound can be used in specific experimental designs to label proteins or to serve as an internal standard for quantitative mass spectrometry-based proteomics and metabolomics studies oup.comisotope.comisotope.comotsuka.co.jp. Its distinct mass allows for precise differentiation from unlabeled threonine and its metabolites, enabling accurate quantification of these molecules in complex biological matrices chempep.commaastrichtuniversity.nlquora.comgoogle.com.
Biomolecular NMR Studies
This compound, particularly when combined with ¹⁵N labeling (e.g., L-Threonine (D₅, 97%; ¹⁵N, 98%)), is valuable for Nuclear Magnetic Resonance (NMR) spectroscopy isotope.comisotope.com. Deuteration of proteins can significantly reduce spectral complexity and improve resolution by decreasing the relaxation rates of NMR signals, particularly for methyl groups nih.govscienceopen.comresearchgate.netnih.gov. This is crucial for studying the structure, dynamics, and interactions of large protein complexes, where site-specific labeling with deuterated amino acids like threonine can provide critical structural probes isotope.comnih.govscienceopen.comresearchgate.net.
Scientific Applications of L Threonine D5 in Metabolic and Proteomic Research
Comprehensive Metabolic Flux Analysis (MFA)
Metabolic Flux Analysis (MFA) is a key technique used to quantify the rates (fluxes) of reactions within a metabolic network. frontiersin.org The use of stable isotope tracers like L-Threonine-D5 is central to 13C-MFA and similar techniques, providing detailed insights into the operations of cellular metabolism. mdpi.com When this compound is introduced into a biological system, its deuterated backbone is incorporated into various metabolites. By analyzing the mass distribution of these downstream compounds, scientists can deduce the active metabolic pathways and calculate the flux through specific biochemical reactions. researchgate.net
Elucidation of L-Threonine Biosynthesis Pathways
Understanding how organisms synthesize L-threonine is crucial for applications ranging from industrial fermentation to metabolic engineering. nih.gov this compound can be used in reverse labeling studies to probe the reversibility of enzymatic steps and explore precursor contributions to the threonine pool.
Escherichia coli is a model prokaryote widely used for the industrial production of amino acids, including L-threonine. nih.govnih.gov MFA studies in E. coli are critical for optimizing production strains. embopress.org The biosynthesis of L-threonine in E. coli begins with aspartate and involves a series of enzymatic reactions catalyzed by enzymes encoded by the thr operon (thrA, thrB, thrC). researchgate.net Key enzymes like aspartate kinase and homoserine dehydrogenase are subject to feedback inhibition by threonine, making the pathway highly regulated. researchgate.netnih.gov
In a typical experiment, researchers can grow an E. coli strain engineered to have a partially blocked biosynthesis pathway on a medium containing this compound. By tracking the deuterium (B1214612) label's incorporation into pathway intermediates, it is possible to identify metabolic bottlenecks, quantify carbon flow through competing pathways (such as those for lysine (B10760008), methionine, and isoleucine), and assess the impact of genetic modifications aimed at increasing threonine yield. researchgate.netresearchgate.net
Table 1: Hypothetical Flux Distribution from Aspartate in Engineered E. coli This interactive table illustrates how MFA using a tracer like this compound can quantify the percentage of carbon flux from the precursor L-aspartate into the L-threonine biosynthesis pathway versus competing pathways.
| Metabolic Pathway Branch | Flux Percentage (Control Strain) | Flux Percentage (Engineered Strain) |
| L-Threonine Synthesis | 45% | 70% |
| L-Lysine Synthesis | 30% | 15% |
| L-Methionine Synthesis | 20% | 10% |
| Other | 5% | 5% |
In eukaryotic organisms, L-threonine biosynthesis pathways are equally complex and vital. In yeast like Saccharomyces cerevisiae, a common model for eukaryotic metabolism, the pathway is similar to that in prokaryotes but with distinct regulatory mechanisms. In plants, L-threonine is an essential amino acid that impacts growth and development, and its biosynthetic pathway is a target for improving nutritional value.
By supplying this compound to these systems, researchers can trace its incorporation and map the flow of metabolites. This is particularly useful for studying how environmental conditions or genetic modifications affect pathway efficiency. For instance, in plant models, this compound can help determine how stressors like drought or salinity impact the allocation of resources towards the synthesis of essential amino acids.
Dissection of L-Threonine Catabolic Pathways
L-threonine is not only a building block for proteins but is also catabolized for energy or to produce other essential molecules. The primary catabolic pathways involve enzymes like L-serine dehydratase/L-threonine deaminase and L-threonine 3-dehydrogenase, which convert threonine into intermediates like 2-oxobutanoate (B1229078) or acetyl-CoA and glycine (B1666218). nih.govreactome.org
Using this compound as a tracer allows for the precise quantification of the flux through these different catabolic routes. researchgate.net After administering this compound, the deuterium enrichment in catabolic products such as glycine, acetyl-CoA, and their downstream metabolites can be measured. This approach provides a direct assessment of the relative activity of each degradation pathway under various physiological states. For example, studies in non-human animal models have used stable isotopes to show that the contribution of different threonine catabolic pathways can vary significantly with dietary intake. nih.gov
Quantitative Assessment of Metabolic Flux Distributions
A primary application of this compound is the quantitative measurement of metabolic flux distributions throughout the metabolic network. By feeding cells or organisms a substrate mixture containing this compound, scientists can track the distribution of the deuterium label across the entire metabolome.
The pattern of deuterium incorporation into different metabolites provides a detailed map of metabolic activity. For instance, the deuterium from this compound can be traced into the tricarboxylic acid (TCA) cycle via its catabolism to acetyl-CoA. The enrichment of TCA cycle intermediates reveals the contribution of threonine to central carbon metabolism relative to other substrates like glucose or fatty acids. This quantitative data is essential for building accurate computational models of cellular metabolism, which can predict how cells will respond to genetic or environmental changes. uq.edu.au
Unraveling Protein Turnover Dynamics
Proteins are in a constant state of synthesis and degradation, a process known as protein turnover. This dynamic process is fundamental to cellular health, allowing cells to adapt to new conditions, remove damaged proteins, and regulate cellular processes. liverpool.ac.uknih.gov Stable isotope labeling is a cornerstone technique for measuring protein turnover rates in vivo. physoc.orgnih.gov
When this compound is introduced into a cell culture or administered to an organism, it is incorporated into newly synthesized proteins. nih.gov By measuring the rate at which deuterated threonine appears in the proteome over time, researchers can calculate the fractional synthesis rate (FSR) of individual proteins or the entire proteome. physiology.org Conversely, by replacing the labeled threonine with its unlabeled counterpart, the rate of disappearance of the label can be tracked to determine the protein degradation rate.
This approach offers a dynamic view of the proteome that is not possible with static concentration measurements. Research using deuterium labeling has revealed that different proteins turn over at vastly different rates, from minutes to months, reflecting their specific biological functions. liverpool.ac.ukresearchgate.net For example, regulatory proteins often have very short half-lives, allowing for rapid changes in their levels, while structural proteins are typically much more stable. liverpool.ac.uk Using this compound, scientists can investigate how protein turnover is affected by aging, disease, or therapeutic interventions, providing critical insights into cellular homeostasis.
Table 2: Representative Protein Half-Life Data from a Hypothetical this compound Labeling Study This interactive table provides examples of how protein turnover rates, measured using a tracer like this compound, can vary significantly across different protein types, reflecting their distinct physiological roles.
| Protein Class | Example Protein | Cellular Function | Estimated Half-Life |
| Regulatory Protein | Cyclin B1 | Cell Cycle Regulation | ~1 hour |
| Metabolic Enzyme | Hexokinase | Glycolysis | ~24 hours |
| Cytoskeletal Protein | Actin | Cell Structure | ~48 hours |
| Extracellular Matrix | Collagen | Structural Support | >100 days |
Measurement of De Novo Protein Synthesis Rates
The measurement of de novo protein synthesis, or the rate at which new proteins are made, is fundamental to understanding cellular health, growth, and response to various stimuli. This compound serves as a powerful tracer in these studies. When introduced to cells or organisms, this compound is incorporated into newly synthesized proteins. By using mass spectrometry to measure the rate of its incorporation over time, researchers can accurately calculate the fractional synthesis rate (FSR) of specific proteins or the entire proteome. nih.gov
This approach offers a significant advantage over older methods that relied on radioactive isotopes, as it is safer and does not perturb normal cellular physiology. The kinetic data obtained from this compound labeling experiments provide a dynamic view of the proteome, revealing how protein synthesis rates change in response to different conditions, such as disease states, drug treatments, or nutritional changes. bjournal.org
Key Research Findings:
| Research Area | Key Finding | Implication |
| Muscle Physiology | Studies have utilized stable isotope-labeled amino acids to demonstrate that resistance exercise stimulates a significant increase in muscle protein synthesis. | Provides a basis for exercise recommendations for muscle growth and repair. |
| Nutrition Science | Research has shown that the intake of essential amino acids, including threonine, directly influences whole-body protein turnover rates. e3s-conferences.org | Informs dietary protein requirements for various populations, including athletes and the elderly. |
| Disease Research | Altered protein synthesis rates, as measured by isotopic tracers, have been identified as a hallmark of various diseases, including cancer and metabolic disorders. | Offers potential diagnostic markers and therapeutic targets. |
Quantitative Proteomics Strategies
Quantitative proteomics aims to determine the relative or absolute amount of proteins in a sample. This compound is a key reagent in several advanced quantitative proteomics workflows.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Incorporating this compound
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling technique used for accurate protein quantification. nih.govnih.gov In a typical SILAC experiment, two populations of cells are grown in culture media that are identical except for one essential amino acid. One population receives the "light" (natural abundance) amino acid, while the other receives a "heavy," stable isotope-labeled version of the same amino acid, such as this compound. creative-peptides.com
After a sufficient number of cell divisions, the heavy amino acid is fully incorporated into the proteome of the second cell population. yale.edu The two cell populations can then be subjected to different experimental conditions. Subsequently, the cells are lysed, and the protein extracts are combined in a 1:1 ratio. This mixture is then analyzed by mass spectrometry. Because the "light" and "heavy" proteins are chemically identical, they behave similarly during sample preparation and analysis, minimizing experimental variability. nih.gov The mass spectrometer can distinguish between the light and heavy forms of a peptide based on their mass difference. The ratio of the signal intensities of the heavy to light peptides directly reflects the relative abundance of the protein in the two cell populations. nih.gov
While arginine and lysine are the most commonly used amino acids in SILAC due to the specificity of the enzyme trypsin, other amino acids like threonine can be employed for specific research questions or in organisms where arginine and lysine metabolism may be complex. nih.govthermofisher.com The use of this compound in SILAC allows for the precise quantification of threonine-containing proteins and can provide complementary information to standard SILAC experiments.
Isotope-Coded Protein Labeling (ICPL) Methodologies
Isotope-Coded Protein Labeling (ICPL) is a chemical labeling technique that allows for the relative quantification of proteins from different samples. researchgate.netnih.gov Unlike metabolic labeling methods like SILAC, ICPL is performed in vitro on isolated proteins. This makes it a versatile method applicable to a wide range of sample types, including tissues and body fluids, where metabolic labeling is not feasible. nih.gov
The ICPL method involves the chemical modification of primary amine groups (the N-terminus and the side chain of lysine residues) in proteins with a labeling reagent that exists in both a light (unlabeled) and a heavy (isotope-labeled) form. researchgate.net Deuterated reagents are often used to create the heavy tag. nih.gov
After labeling, the different samples are combined and analyzed by mass spectrometry. Similar to SILAC, the mass difference between the light and heavy labeled peptides allows for their differentiation and the calculation of their relative abundance. While specific ICPL kits may not exclusively feature this compound as the labeling agent itself, the principles of using deuterated compounds are central to this technique. The precision of ICPL enables the accurate quantification of protein expression changes in complex biological samples. nih.gov
Targeted and Untargeted Metabolomics Studies
Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. This compound plays a crucial role in both targeted and untargeted metabolomics approaches.
Role of this compound in Metabolic Pathway Profiling
This compound can be used as a tracer to investigate the flux through various metabolic pathways involving threonine. creative-proteomics.com Threonine is an essential amino acid that serves as a precursor for the synthesis of other molecules, including glycine and acetyl-CoA, and is involved in key cellular processes. nih.govnih.gov
By introducing this compound into a biological system, researchers can track the appearance of the deuterium label in downstream metabolites using mass spectrometry. This allows for the mapping and quantification of metabolic fluxes, providing insights into how these pathways are regulated under different physiological and pathological conditions. creative-proteomics.com For example, this approach can be used to study the effects of diet on threonine metabolism or to identify metabolic dysregulation in diseases. nih.gov
Table of Threonine Metabolic Pathways and Key Enzymes:
| Pathway | Key Enzyme(s) | Function |
| Threonine degradation | Threonine dehydrogenase, Threonine dehydratase | Catabolism of threonine for energy production or biosynthesis of other molecules. nih.gov |
| Glycine synthesis | Threonine aldolase | Conversion of threonine to glycine, a crucial amino acid for various metabolic processes. |
| Protein synthesis | Aminoacyl-tRNA synthetases | Incorporation of threonine into polypeptide chains. |
Application in Quantitative Metabolomics as a Deuterated Standard
In quantitative metabolomics, accurate measurement of metabolite concentrations is essential. One of the major challenges in mass spectrometry-based quantification is the "matrix effect," where other molecules in a complex sample can interfere with the signal of the analyte of interest, leading to inaccurate measurements. merckmillipore.com
To overcome this, internal standards are used. An ideal internal standard is a compound that is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. clearsynth.com this compound serves as an excellent internal standard for the quantification of natural L-threonine. merckmillipore.comsigmaaldrich.com
By adding a known amount of this compound to a sample before analysis, any signal suppression or enhancement caused by the matrix will affect both the analyte and the internal standard equally. The ratio of the signal from the endogenous L-threonine to the this compound standard is then used to calculate the precise concentration of L-threonine in the sample, correcting for any analytical variability. clearsynth.com This approach significantly improves the accuracy and reliability of quantitative metabolomics data.
Emerging Research Avenues and Advanced Methodological Developments
Investigation of Kinetic Isotope Effects (KIE) in Threonine-Related Enzymatic Reactions
Kinetic Isotope Effects (KIEs) are fundamental to understanding enzyme mechanisms. They quantify the change in reaction rate when an atom in a substrate is replaced by one of its isotopes. Deuterium (B1214612) (D) is frequently used due to its mass difference from protium (B1232500) (H), leading to observable KIEs in reactions involving C-H bond cleavage or proton transfer. When L-Threonine-D5 is used as a substrate, KIEs can reveal critical information about the transition state of enzymatic reactions involving threonine.
For instance, if a rate-limiting step in a threonine-metabolizing enzyme involves the breaking of a C-D bond (in place of a C-H bond), the reaction rate will be slower, resulting in a KIE greater than 1. Conversely, inverse KIEs (less than 1) can indicate effects related to changes in vibrational frequencies or quantum tunneling phenomena. Studies on enzymes that process threonine, such as threonine aldolases or enzymes involved in amino acid catabolism, can utilize this compound to probe the precise chemical steps catalyzed by these enzymes. By comparing reaction rates with deuterated versus non-deuterated threonine, researchers can elucidate whether C-H bond cleavage is involved in the rate-determining step and gain insights into the enzyme's catalytic machinery.
Table 4.1: Conceptual Interpretation of Kinetic Isotope Effects (KIE) in Enzymatic Reactions
| KIE Value (kH/kD) | Implication for Reaction Mechanism | Example Scenario in Threonine Metabolism |
| > 1 (Normal KIE) | C-H bond cleavage is involved in the rate-limiting step. | Probing the Cα-H bond breaking in an enzyme that deaminates threonine. |
| ≈ 1 | C-H bond cleavage is not rate-limiting, or isotope effect is negligible. | Investigating an enzyme where substrate binding or product release is the slow step, not the chemical transformation of threonine. |
| < 1 (Inverse KIE) | May indicate quantum tunneling or changes in vibrational modes. | Observing such an effect in a proton transfer step during threonine biosynthesis or degradation. |
Novel Biosynthetic and Chemoenzymatic Production Strategies for this compound
The precise synthesis of isotopically labeled compounds like this compound is essential for their reliable application in research. Advanced strategies focus on both enzymatic synthesis and genetic engineering to achieve high isotopic purity and yield.
Optimized Enzymatic Synthesis Protocols for Deuterated Threonine
Chemoenzymatic approaches leverage the specificity of enzymes to construct labeled molecules. For deuterated threonine, this often involves mimicking the natural biosynthetic pathway in vitro using purified enzymes and deuterated precursors. A notable strategy involves the synthesis of L-[α-²H; β-²H;γ-¹³C]-Threonine, which demonstrates the principle for creating specific deuteration patterns researchgate.netplos.orgnih.govnih.govresearchgate.net. This method typically reconstructs key steps of the threonine biosynthesis pathway, which originates from aspartate. Enzymes such as aspartate beta-semialdehyde dehydrogenase, homoserine kinase, and threonine synthase are employed to convert deuterated intermediates into the desired labeled threonine.
Table 4.2.1: Key Enzymes and Deuterated Precursors in Chemoenzymatic Synthesis of L-Threonine
| Biosynthetic Step | Key Enzyme(s) Involved | Deuterated Precursor(s) Used (Conceptual) | Labeled Threonine Product (Example) |
| Aspartate to Homoserine | Aspartate β-semialdehyde dehydrogenase, Homoserine dehydrogenase | Deuterated aspartate/intermediates | L-[α-²H; β-²H]-Homoserine |
| Homoserine to Threonine | Homoserine kinase, Threonine synthase | Deuterated homoserine, deuterated donors | L-[α-²H; β-²H;γ-²H]-Threonine (or specific D5 pattern) |
These in vitro enzymatic syntheses offer high control over isotopic labeling and can be optimized for specific deuteration patterns, such as those required for this compound.
Genetic Engineering Approaches for Enhanced Isotopic Production
Genetic engineering offers a powerful avenue for the production of isotopically labeled amino acids, including this compound, through microbial fermentation. This approach typically involves cultivating engineered microorganisms (e.g., Escherichia coli or yeast) in media supplemented with deuterated precursors. By utilizing organisms with optimized or engineered threonine biosynthesis pathways, the incorporation of deuterium into the amino acid can be significantly enhanced.
Strategies include:
Feeding Deuterated Carbon Sources : Supplying the microbial culture with deuterated water (D₂O) or deuterated carbon sources (e.g., deuterated glucose) as the sole carbon and energy source. The organism's metabolism then de novo synthesizes threonine, incorporating deuterium atoms from the medium.
Pathway Engineering : Modifying the host organism's metabolic pathways to increase the flux towards threonine synthesis or to improve the efficiency of incorporating deuterated precursors. This might involve overexpressing key enzymes in the threonine biosynthesis pathway or knocking out competing pathways.
Auxotrophic Strains : Utilizing auxotrophic strains that require specific amino acids or precursors can reduce the amount of expensive labeled material needed, thereby enhancing production cost-effectiveness.
While specific examples for this compound production via genetic engineering are emerging, the general principles of using engineered microbes with labeled substrates are well-established for producing other isotopically labeled metabolites researchgate.net.
Integration of this compound Tracing with Systems Biology and Computational Modeling
The application of this compound extends beyond its synthesis to its use as a tracer in complex biological systems, integrating with high-throughput "omics" data and computational modeling to provide a holistic understanding of cellular metabolism.
Data Integration from "Omics" Analyses (e.g., Transcriptomics)
This compound, as a stable isotope tracer, allows researchers to quantify metabolic fluxes and understand nutrient partitioning within cells or organisms. When cells are cultured with this compound, the label is incorporated into newly synthesized proteins and other metabolites. Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) are then used to measure the mass isotopologue distribution (MID) of various intracellular metabolites and proteins, revealing the extent of label incorporation and thus inferring metabolic flow nih.govnih.govbiorxiv.org.
By integrating this flux data with other "omics" datasets, such as transcriptomics (gene expression), proteomics (protein abundance), or metabolomics (metabolite concentrations), a comprehensive picture of cellular regulation and function can be constructed. For example, correlating changes in threonine flux with specific gene expression patterns can help identify regulatory mechanisms controlling threonine metabolism. Studies using ¹³C-labeled threonine have demonstrated the ability to partition metabolic fluxes, showing how consumed labeled threonine is recovered in proteinogenic threonine and other amino acids like glycine (B1666218), distinguishing between direct incorporation and de novo synthesis researchgate.net.
Table 4.3.1: Hypothetical Metabolic Flux Partitioning of this compound in a Cell
| Cellular Pool/Metabolite | Percentage of this compound Incorporated | Origin of Label | Associated "Omics" Data Correlated |
| Newly Synthesized Proteins | 75% | Direct incorporation of this compound from the medium. | Transcriptomics (protein synthesis genes), Proteomics (protein levels). |
| Proteinogenic Threonine | 85% (of total threonine in proteins) | Direct incorporation into protein synthesis. | Transcriptomics, Proteomics. |
| Glycine | 10% | Derived from threonine catabolism (via threonine dehydrogenase pathway). | Transcriptomics (threonine dehydrogenase expression), Metabolomics. |
| Other Metabolites | 15% | Indirect labeling via metabolic intermediates or catabolic products. | Metabolomics (intermediate concentrations), Transcriptomics. |
(Note: Percentages are illustrative and represent hypothetical data for demonstration purposes.)
In Silico Modeling for Predictive Metabolic Engineering
Computational modeling plays a pivotal role in interpreting complex isotope tracing data and guiding metabolic engineering efforts. Metabolic Flux Analysis (MFA), often implemented within genome-scale metabolic models, allows for the quantitative estimation of intracellular reaction rates based on isotopomer labeling patterns nih.govbiorxiv.org. By feeding experimental data (e.g., from this compound tracing) into these models, researchers can infer fluxes through various metabolic pathways.
These in silico models can then be used for predictive metabolic engineering. By simulating the effects of genetic modifications or altered environmental conditions on metabolic fluxes, scientists can predict outcomes and design strategies to optimize cellular metabolism for specific purposes, such as enhancing the production of valuable compounds or understanding disease-related metabolic dysregulation. Techniques like the Elementary Metabolite Unit (EMU) approach and dynamic MFA enable more accurate flux quantification, even under non-steady-state conditions, making these computational tools indispensable for leveraging tracer data from compounds like this compound.
Methodological Rigor and Quality Control in L Threonine D5 Research
Validation of Analytical Protocols for Isotopic Tracer Experiments
The validation of analytical protocols is a critical first step in any research employing L-Threonine-D5 as an isotopic tracer. This process ensures that the chosen analytical method is fit for its intended purpose, providing accurate and reliable measurements. The primary technique for analyzing this compound and its unlabeled counterpart is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity. buchem.com
A comprehensive validation of an LC-MS/MS method for this compound would typically involve the assessment of several key parameters, as outlined in the following table:
| Validation Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is assessed by analyzing a series of calibration standards. | A correlation coefficient (r²) of >0.99 is generally considered acceptable. |
| Accuracy | The closeness of the measured value to the true value. It is often determined by analyzing quality control (QC) samples at different concentrations and calculating the percent recovery. | Accuracy should typically be within 85-115% of the nominal concentration. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Both intra-day (repeatability) and inter-day (intermediate precision) are assessed. | The RSD or CV should generally not exceed 15%. |
| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected by the analytical method. | Typically defined as a signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. | Often defined as a signal-to-noise ratio of 10:1, with acceptable precision and accuracy. |
| Specificity/Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. | No significant interfering peaks should be observed at the retention time of the analyte and internal standard. |
| Matrix Effect | The effect of co-eluting, interfering substances in the sample matrix on the ionization of the analyte. | Assessed by comparing the response of the analyte in the matrix to its response in a neat solution. The variability should be within an acceptable range. |
| Stability | The chemical stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage). | Analyte concentration should remain within a specified percentage of the initial concentration. |
In a study aimed at developing a robust method for the analysis of amino acids in serum, researchers demonstrated the importance of these validation parameters. nih.gov For instance, the linearity of the method was established across a wide concentration range, with a high correlation coefficient, ensuring that the method could accurately quantify both low and high levels of the amino acids. nih.gov The precision and accuracy were confirmed to be within acceptable limits, demonstrating the reliability of the method for routine analysis. nih.gov
Strategies for Ensuring Data Reproducibility and Integrity in Isotopic Labeling Studies
Beyond the initial validation of the analytical method, several strategies are crucial for ensuring the ongoing reproducibility and integrity of data in isotopic labeling studies involving this compound. These strategies encompass the entire experimental workflow, from sample preparation to data analysis.
Standardized Operating Procedures (SOPs): The implementation of detailed SOPs for every stage of the experiment is fundamental. This includes protocols for sample collection, storage, and preparation, as well as for the operation and calibration of analytical instruments. Adherence to SOPs minimizes variability between experiments and analysts, thereby enhancing reproducibility.
Quality Control Samples: The regular inclusion of QC samples in each analytical run is a cornerstone of good laboratory practice. eurisotop.com These samples, which are typically prepared at low, medium, and high concentrations within the calibration range, are used to monitor the performance of the analytical method over time. Any significant deviation in the values of the QC samples can indicate a problem with the assay, prompting further investigation before proceeding with the analysis of study samples. In a targeted metabolomic analysis of serum amino acids, quality control samples were analyzed every twenty test samples to ensure the stability and reliability of the analytical run. nih.gov
Use of a Stable Isotope-Labeled Internal Standard: The use of this compound itself as an internal standard is a key strategy for ensuring data integrity. eurisotop.com Because this compound is chemically identical to its unlabeled counterpart, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. This allows for the correction of variations in sample preparation and instrument response, leading to more accurate and precise quantification of endogenous L-Threonine.
System Suitability Tests: Before each analytical run, a system suitability test should be performed to ensure that the LC-MS/MS system is operating optimally. This may involve injecting a standard solution to check for parameters such as peak shape, resolution, and signal intensity.
Data Management and Review: A robust data management system is essential for maintaining the integrity of the large datasets generated in metabolomics studies. This includes secure data storage, controlled access, and a clear audit trail of any data processing steps. Furthermore, all data should be subject to a thorough review process to identify any anomalies or inconsistencies before final analysis and interpretation.
Q & A
Q. How should researchers handle missing or incomplete isotopic labeling data in this compound experiments?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
